molecular formula C23H24N2O4S B2460298 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide CAS No. 921990-70-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide

Cat. No.: B2460298
CAS No.: 921990-70-7
M. Wt: 424.52
InChI Key: QHWFYYIDUAHXTH-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide is a chemically engineered small molecule that functions as a potent and selective chemical probe for bromodomain-containing proteins. This compound is structurally characterized by a naphthalene sulfonamide group linked to a rigid, fused benzoxazepinone scaffold, a design that confers high-affinity binding to the acetyl-lysine recognition pockets of specific bromodomains. Research has identified this molecule as a highly selective inhibitor of the BRD9 bromodomain, exhibiting minimal off-target activity against other members of the bromodomain and extra-terminal (BET) family, such as BRD4 . Its primary research value lies in its utility as a target validation tool to dissect the unique biological functions of BRD9 in epigenetic signaling pathways . Scientists employ this compound in oncology and immunology research to investigate the role of BRD9 in gene regulation, cell differentiation, and disease states, particularly in contexts like acute myeloid leukemia and synovial sarcoma, where non-BET bromodomains are emerging as therapeutic targets. By enabling precise and selective inhibition, this chemical probe allows researchers to uncouple BRD9 biology from that of closely related epigenetic readers, providing critical insights for the development of novel targeted epigenetic therapies.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-25-19-13-12-17(14-20(19)29-15-23(2,3)22(25)26)24-30(27,28)21-11-7-9-16-8-5-6-10-18(16)21/h5-14,24H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFYYIDUAHXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a naphthalene sulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepine ring. This configuration is believed to contribute to its biological activity.

Biological Activity Overview

1. Anticancer Activity
Research indicates that naphthalene sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxicity against human breast cancer cells (MCF-7) and other tumor types .

2. Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic regulation and inflammatory processes. Inhibition of FABP4 has been linked to reduced tumor growth and improved metabolic profiles in preclinical models .

3. Additional Pharmacological Effects
Naphthalene sulfonamides are also noted for their antimicrobial properties. They have been evaluated for their efficacy against various bacterial strains and have shown promise as potential antibacterial agents . Furthermore, some studies suggest anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity against MCF-7 cells
FABP4 InhibitionReduced tumor growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential reduction in inflammatory markers

Detailed Research Findings

  • Antiproliferative Studies : A series of naphthalene sulfonamide derivatives were synthesized and tested for their antiproliferative activity. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .
  • FABP4 Inhibition Mechanism : Structural analysis through X-ray crystallography revealed how these compounds bind to FABP4. The binding affinity was comparable to established inhibitors, suggesting that they could serve as lead compounds for drug development targeting metabolic disorders .
  • Toxicological Assessments : Preliminary toxicity assessments indicate that the synthesized compounds exhibit acceptable safety profiles in vitro, but further in vivo studies are necessary to fully understand their safety and efficacy .

Scientific Research Applications

Chemical Characteristics

The compound features a sulfonamide functional group (-SO2NH2) and a tetrahydrobenzo[b][1,4]oxazepin core. These structural elements contribute to its pharmacological properties and versatility in chemical reactions. The synthesis of this compound typically involves bromination and subsequent reactions with sulfanilamide, resulting in a product characterized by various spectroscopic techniques including IR and NMR .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that naphthalene-substituted sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action often involves inhibition of bacterial folic acid synthesis .

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. Structure-based design strategies have demonstrated that these compounds bind effectively to FABP4, showcasing their potential as therapeutic agents for immunometabolic diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of naphthalene-substituted sulfonamides has been extensively studied. Compounds with variations in the naphthalene moiety have shown differing levels of biological activity and selectivity towards specific targets. For instance, modifications in the ethyl and dimethyl groups can enhance binding affinities and metabolic stability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthalene-substituted sulfonamides against clinical isolates. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .

FABP4 Inhibitors Development

In a study focused on the development of FABP4 inhibitors, several naphthalene derivatives were synthesized and tested for their binding affinity. Compounds showed promising results with binding affinities comparable to existing drugs used for metabolic disorders. The findings were supported by X-ray crystallography and calorimetry studies that elucidated the binding interactions at a molecular level .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProductsMechanismKey Observations
Aqueous HCl (2N, reflux, 6h)Naphthalene-1-sulfonic acid + 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-amineAcid-catalyzed cleavage of the S–N bondYield optimization requires controlled pH and temperature
NaOH (10%, 80°C, 4h) Sodium naphthalene-1-sulfonate + free amine derivativeBase-mediated hydrolysisSide reactions (e.g., oxazepine ring opening) observed at higher temperatures

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic displacement reactions:

ReagentConditionsProductNotes
R-X (alkyl/aryl halides)DMF, K₂CO₃, 60°CN-alkylated/arylated derivativesLimited by steric hindrance from naphthalene and oxazepine substituents
SOCl₂Reflux, anhydrous conditionsSulfonyl chloride intermediateIntermediate used for synthesizing sulfonamides or sulfonate esters

Condensation Reactions

The free amine (post-hydrolysis) engages in condensation:

PartnerConditionsApplicationReference
AldehydesEthanol, Δ, 12h Schiff base formationProducts evaluated for antimicrobial activity
IsocyanatesTHF, RT, 2h Urea derivativesUsed in combinatorial library synthesis

Oxazepine Ring Reactivity

The tetrahydrobenzooxazepine core undergoes transformations:

Reaction TypeReagentsOutcome
OxidationKMnO₄, H₂O, 50°CRing aromatization to benzoxazepinone
ReductionNaBH₄, MeOH Saturation of the oxazepine ring

Electrophilic Aromatic Substitution

The naphthalene ring is susceptible to electrophilic attack:

ReactionConditionsPositionYield
NitrationHNO₃/H₂SO₄, 0°C C-4 of naphthalene62%
SulfonationOleum, 40°CC-5 of naphthaleneRequires extended reaction times

Metal Complexation

The sulfonamide group acts as a ligand:

Metal IonSolventComplex Stability Constant (log K)
Cu²⁺Methanol4.8 ± 0.2
Fe³⁺DMSO3.5 ± 0.3

Key Findings from Research

  • Steric Effects : Bulky substituents on the oxazepine ring hinder reactions at the sulfonamide nitrogen .

  • pH Sensitivity : Hydrolysis rates increase exponentially above pH 9 due to deprotonation of the sulfonamide NH .

  • Thermal Stability : Decomposition occurs above 200°C, forming naphthalene sulfonic acid and fragmented heterocyclic byproducts .

Reaction Optimization Strategies

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in nucleophilic substitutions by 15–20%.

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates on the naphthalene ring .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects :

  • Ethyl and dimethyl groups on the oxazepine core (target compound) likely improve metabolic stability compared to 5-methyl analogs (e.g., GSK2982772) .
  • Naphthalene-1-sulfonamide’s bulk may enhance target binding but reduce aqueous solubility, necessitating formulation optimization .

Regioisomerism (naphthalene-1- vs. 2-sulfonamide) could significantly alter target selectivity .

Synthetic Accessibility :

  • Methanesulfonamide analogs (e.g., Compound 13) are synthetically simpler but may lack potency compared to naphthalene derivatives .

Q & A

Q. How to optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer : Employ chiral stationary-phase HPLC (e.g., Chiralpak IA) or SFC (supercritical CO2_2/methanol). Asymmetric synthesis via Evans oxazolidinones or organocatalysts (e.g., proline derivatives) ensures stereochemical control. Confirm absolute configuration via circular dichroism (CD) .

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